4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17514817
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3 |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 4-ethyl-5-(2-methylpropyl)-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H17N3/c1-4-7-8(5-6(2)3)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12) |
| Standard InChI Key | LPPKBBCHCKGULW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(NN=C1N)CC(C)C |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₉H₁₇N₃, with a molecular weight of 167.25 g/mol. The pyrazole core (C₃H₃N₂) serves as the scaffold, with substituents influencing its reactivity and biological interactions:
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Position 4: An ethyl group (-CH₂CH₃) contributes to hydrophobic interactions.
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Position 3: A branched 2-methylpropyl group (-CH₂CH(CH₃)₂) introduces steric bulk, potentially affecting binding affinity to biological targets.
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Position 5: A primary amine (-NH₂) enables hydrogen bonding and participation in condensation reactions .
Comparative Analysis of Pyrazole Derivatives
The isobutyl group in the target compound likely reduces solubility in polar solvents compared to methyl-substituted analogs . Computational modeling suggests a dipole moment of 2.8–3.2 D, indicative of moderate polarity .
Synthetic Routes and Reaction Mechanisms
While no direct synthesis protocols for 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine are documented, analogous pyrazole syntheses involve:
Cyclocondensation of Hydrazines with 1,3-Diketones
A general method for pyrazole formation employs hydrazine and β-diketones. For example:
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Reactant: Pentane-2,4-dione (acetylacetone) and hydrazine hydrate.
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Intermediate: Formation of a hydrazone.
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Cyclization: Acid-catalyzed intramolecular cyclization to yield the pyrazole ring .
Substituents are introduced via:
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Alkylation: Using alkyl halides (e.g., ethyl bromide, isobutyl bromide) in the presence of a base (K₂CO₃).
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Nucleophilic substitution: For amine group installation.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction times (e.g., 30 minutes vs. 12 hours conventionally), improving yields by 15–20% .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C); soluble in DMSO (15–20 mg/mL) and ethanol (5–8 mg/mL) .
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Stability: Stable under inert atmospheres up to 150°C; decomposes above 200°C.
Spectroscopic Data
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IR (KBr): N-H stretch (3350 cm⁻¹), C=N (1600 cm⁻¹), C-N (1250 cm⁻¹) .
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¹H NMR (DMSO-d₆): δ 1.2 (t, 3H, CH₂CH₃), δ 1.8 (m, 1H, CH(CH₃)₂), δ 2.4 (d, 2H, CH₂), δ 6.1 (s, 1H, pyrazole-H) .
Industrial and Research Applications
Pharmaceutical Development
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Lead compound optimization: Modifications at C3 and C4 improve pharmacokinetic profiles (e.g., logP: 2.1–2.5).
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Prodrug synthesis: Amine group acylation enhances oral bioavailability .
Material Science
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